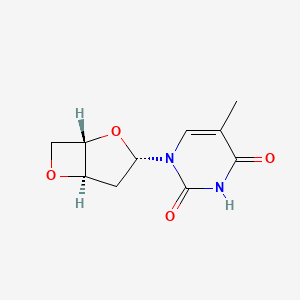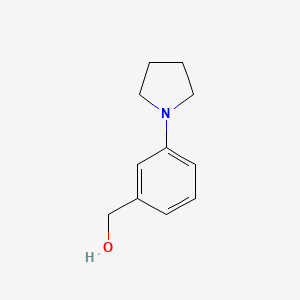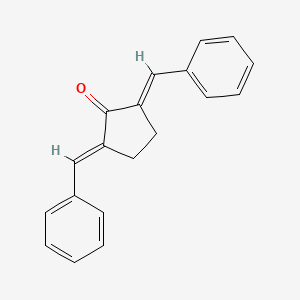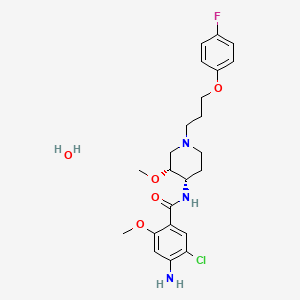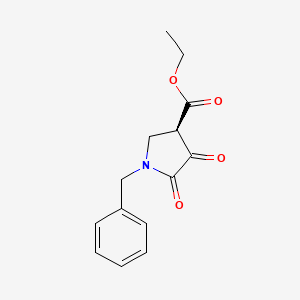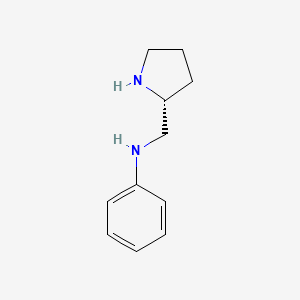![molecular formula C30H22N2 B1588469 N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline CAS No. 95993-52-5](/img/no-structure.png)
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline, also known as Pyrene-Phenylalanine (PP), is a fluorescent probe used in scientific research. This compound has unique properties that make it useful in various scientific fields, including biochemistry, biophysics, and cell biology.
Mécanisme D'action
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a fluorescent probe that works by emitting light when excited by a light source. The probe is incorporated into a biological system, such as a protein or lipid bilayer, and its fluorescence properties are used to study the system. The fluorescence intensity and lifetime of N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine are sensitive to changes in its environment, such as changes in pH, temperature, and polarity. This makes it an ideal probe for studying biological systems under different conditions.
Effets Biochimiques Et Physiologiques
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a non-toxic compound that does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool and is not intended for use as a drug or therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine has several advantages as a research tool. It is easy to synthesize, stable, and has unique fluorescence properties that make it an ideal probe for studying biological systems. However, there are also limitations to its use. N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, its fluorescence properties may be affected by the presence of other fluorophores in the system, which can complicate data interpretation.
Orientations Futures
For the use of N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine include the study of protein aggregation, protein-membrane interactions, and small molecule-protein binding.
Méthodes De Synthèse
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine can be synthesized using a simple one-pot reaction between pyrene-1-carboxaldehyde and N-phenylalanine. The reaction takes place in anhydrous ethanol and is catalyzed by acetic acid. The product is then purified using column chromatography to obtain a pure compound with a yield of approximately 60%.
Applications De Recherche Scientifique
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is widely used as a fluorescent probe in scientific research. It has been used to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine has also been used to study the binding of small molecules to proteins and to monitor the activity of enzymes. Its unique fluorescence properties make it an ideal probe for studying biological systems.
Propriétés
Numéro CAS |
95993-52-5 |
|---|---|
Nom du produit |
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline |
Formule moléculaire |
C30H22N2 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C30H22N2/c1-21-19-28-24(18-17-23-16-15-22-9-8-14-27(21)29(22)30(23)28)20-31-32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-20H,1H3/b31-20+ |
Clé InChI |
GJIOZZDVNXBUMQ-AJBULDERSA-N |
SMILES isomérique |
CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)/C=N/N(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)C=NN(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)C=NN(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



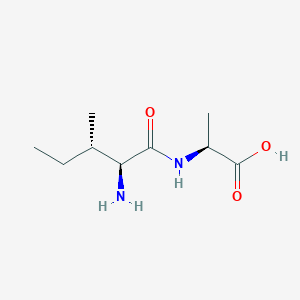
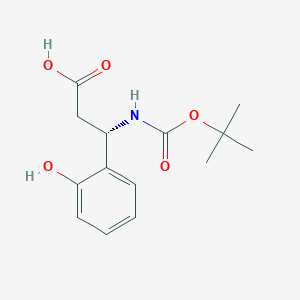
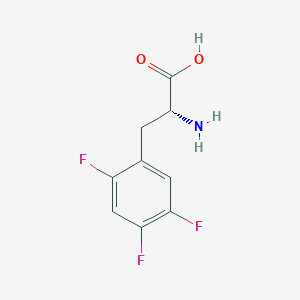
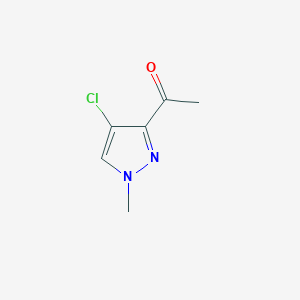
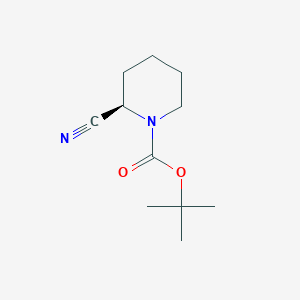
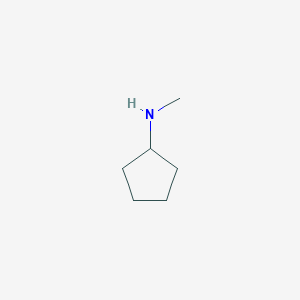
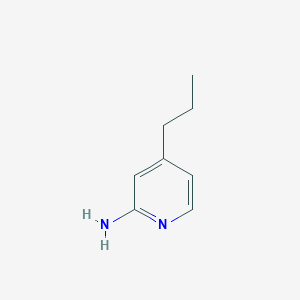
![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)
